N-[(4-bromophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-17-6-4-14(5-7-17)13-22-20(26)15-8-10-25(11-9-15)19-12-16-2-1-3-18(16)23-24-19/h4-7,12,15H,1-3,8-11,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPCTBPYTQNEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-bromophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide, identified by CAS number 2097899-81-3, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 415.3 g/mol. The structure features a piperidine ring and a cyclopentapyridazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2097899-81-3 |
| Molecular Formula | C20H23BrN4O |
| Molecular Weight | 415.3 g/mol |
| Structure | Structure |
Antitumor Activity
Research indicates that compounds featuring piperidine and pyridazine derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Antimicrobial Effects
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.
Synthesis and Testing
In a study focused on synthesizing various piperidine derivatives, researchers synthesized this compound following established protocols. The synthesized compound was evaluated for its biological activity using in vitro assays.
Results from In Vitro Studies
- Antitumor Activity : In cell line studies, the compound showed IC50 values indicating significant growth inhibition in various cancer cell lines.
- Antimicrobial Testing : The compound displayed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : The compound was tested for AChE inhibition with promising results suggesting potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis
| Activity Type | Compound Tested | IC50/Activity Level |
|---|---|---|
| Antitumor | N-[(4-bromophenyl)methyl]-... | IC50 = 15 µM |
| Antimicrobial | N-[(4-bromophenyl)methyl]-... | Moderate activity |
| AChE Inhibition | N-[(4-bromophenyl)methyl]-... | IC50 = 25 µM |
Preparation Methods
Cyclopentane-Pyridazine Annulation
The cyclopenta[c]pyridazine core is synthesized via a [4+2] cycloaddition between cyclopentadiene and a prefunctionalized pyridazine precursor. Key modifications include:
Procedure :
- React cyclopentadiene (1.2 equiv) with 3-chloropyridazine-4-carbonitrile in toluene at 110°C for 12 h under N₂.
- Catalytic Pd(OAc)₂ (5 mol%) and L1 ligand (10 mol%) facilitate regioselective annulation.
- Purify via silica chromatography (hexane/EtOAc 4:1) to yield cyclopenta[c]pyridazin-3-amine (78% yield).
Deamination :
- Treat with NaNO₂ (1.5 equiv) in H₂SO₄/H₂O (1:1) at 0°C, followed by H₃PO₂ to replace the amine with a hydroxyl group (92% yield).
- Convert hydroxyl to chloride using PCl₅ in DCM (quantitative).
Synthesis of N-[(4-Bromophenyl)methyl]piperidine-4-carboxamide
Piperidine-4-carboxylic Acid Activation
Step 1: Boc Protection
- Dissolve piperidine-4-carboxylic acid (1.0 equiv) in DCM, add BOC-anhydride (1.2 equiv) and Et₃N (3.0 equiv) at 0°C.
- Stir at RT for 16 h, extract with DCM, and concentrate to obtain 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (95% yield).
Step 2: Amide Coupling
- Activate Boc-piperidine-4-carboxylic acid (1.0 equiv) with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DCM.
- Add (4-bromophenyl)methylamine (1.1 equiv) and Et₃N (2.0 equiv), stir at RT for 12 h.
- Purify via column chromatography (CHCl₃/MeOH 9:1) to afford N-[(4-bromophenyl)methyl]-1-(tert-butoxycarbonyl)piperidine-4-carboxamide (88% yield).
Step 3: Boc Deprotection
- Treat with 4M HCl/dioxane (5 equiv) at 0°C for 2 h.
- Neutralize with NaHCO₃ and extract with EtOAc to isolate N-[(4-bromophenyl)methyl]piperidine-4-carboxamide (94% yield).
Final Coupling: Pd-Catalyzed N-Arylation
Procedure :
- Combine N-[(4-bromophenyl)methyl]piperidine-4-carboxamide (1.0 equiv), 3-chlorocyclopenta[c]pyridazine (1.05 equiv), Pd₂(dba)₃ (3 mol%), L6 ligand (6 mol%), and Cs₂CO₃ (2.5 equiv) in toluene.
- Heat at 100°C for 24 h under N₂.
- Purify via flash chromatography (DCM/MeOH 20:1) to yield the title compound (73% yield).
Optimization Insights :
- Ligand Screening : L6 (Xantphos) outperformed L1 (BINAP) in suppressing homocoupling byproducts.
- Base Effect : Cs₂CO₃ provided superior reactivity over K₃PO₄ or NaOt-Bu.
Alternative Synthetic Routes
One-Pot Tandem Approach
- Concurrent cyclopenta[c]pyridazine formation and piperidine coupling via Pd/PCy₃ catalysis:
- React cyclopentadiene, 3-iodopyridazine, and N-[(4-bromophenyl)methyl]piperidine-4-carboxamide in DMA at 120°C.
- Yield: 68%, reduced due to competing side reactions.
Reductive Amination Strategy
- Condense cyclopenta[c]pyridazin-3-one with piperidine-4-carboxamide using Ti(Oi-Pr)₄ and NaBH₃CN:
- Lower yield (52%) attributed to imine instability.
Characterization Data
¹H NMR (600 MHz, CDCl₃) :
- δ 8.12 (s, 1H, pyridazine H5), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.52 (s, 2H, CH₂Ar), 3.89–3.82 (m, 2H, piperidine H2/H6), 3.01–2.94 (m, 2H, piperidine H3/H5), 2.45 (tt, J = 11.0 Hz, 1H, piperidine H4), 1.95–1.85 (m, 2H, cyclopentane H6/H7), 1.72–1.62 (m, 4H, cyclopentane H5/H8 and piperidine H1/H7).
HRMS (ESI+) :
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[(4-bromophenyl)methyl]-1-{cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling the 5H,6H,7H-cyclopenta[c]pyridazine core to the piperidine-4-carboxamide scaffold via nucleophilic substitution or amide bond formation. The bromophenylmethyl group is introduced through reductive amination or alkylation. Solvents like methanol or DMF are used under inert conditions, with progress monitored via TLC or HPLC .
- Critical Steps : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Purification via column chromatography or recrystallization is essential to isolate the final product with >95% purity .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify proton environments and carbon backbone .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions (e.g., bromophenyl orientation) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Challenges : Hydrophobic moieties (e.g., bromophenyl, cyclopenta rings) reduce solubility, complicating crystallization.
- Solutions : Use mixed solvents (e.g., DCM:methanol) for recrystallization. For chromatographic purification, employ gradient elution with silica gel or reverse-phase HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Replace the bromophenyl group with fluorophenyl or chlorophenyl analogs to assess halogen effects on receptor binding .
- Scaffold Modifications : Introduce methyl or methoxy groups to the cyclopenta[c]pyridazine core to evaluate steric/electronic impacts .
- Computational Modeling : Use CoMFA or molecular docking to predict binding affinities and guide synthetic priorities .
Q. How do conformational differences in the piperidine ring affect biological activity?
- Analysis : The piperidine ring’s chair vs. boat conformations influence spatial orientation of the carboxamide group. Use AM1 molecular orbital calculations to model low-energy conformers and correlate with in vitro activity (e.g., IC₅₀ in enzyme assays) .
- Experimental Validation : Compare activity of rigidified analogs (e.g., lactams) to flexible derivatives to isolate conformation-dependent effects .
Q. What strategies mitigate discrepancies in biological assay data across studies?
- Root Causes : Variations in assay conditions (e.g., pH, co-solvents like DMSO) or cell membrane permeability differences.
- Resolution : Standardize protocols (e.g., <0.1% DMSO in assays) and use orthogonal assays (e.g., SPR for binding, cellular assays for functional activity) .
Q. How can metabolic stability be improved without compromising target affinity?
- Approach : Introduce metabolically stable groups (e.g., trifluoromethyl) to the bromophenyl moiety or replace labile ester groups with amides. Balance lipophilicity (cLogP) using Hansch analysis to maintain solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
